molecular formula C21H23N3O3S B13993154 2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid CAS No. 64013-65-6

2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

Cat. No.: B13993154
CAS No.: 64013-65-6
M. Wt: 397.5 g/mol
InChI Key: LWNXLFXLHYXBNT-UHFFFAOYSA-N
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Description

2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid is a complex organic compound characterized by its unique structure, which includes a triazole ring, dimethylphenyl groups, and a sulfanyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid typically involves multiple steps, starting with the preparation of the triazole ring One common method involves the reaction of 2,6-dimethylphenylhydrazine with carbon disulfide to form a hydrazinecarbothioamide intermediate This intermediate is then cyclized with an appropriate aldehyde to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, modulating their activity. This compound may inhibit enzyme activity by forming stable complexes, thereby affecting downstream biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid
  • 2,6-Dimethylphenol
  • 2,6-Dimethylanilino(oxo)acetic acid

Uniqueness

Compared to similar compounds, 2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid stands out due to its unique combination of a triazole ring and sulfanyl acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

64013-65-6

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[[5-[(2,6-dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C21H23N3O3S/c1-13-7-5-8-14(2)19(13)24-17(22-23-21(24)28-12-18(25)26)11-27-20-15(3)9-6-10-16(20)4/h5-10H,11-12H2,1-4H3,(H,25,26)

InChI Key

LWNXLFXLHYXBNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=C2SCC(=O)O)COC3=C(C=CC=C3C)C

Origin of Product

United States

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